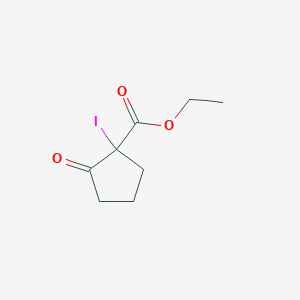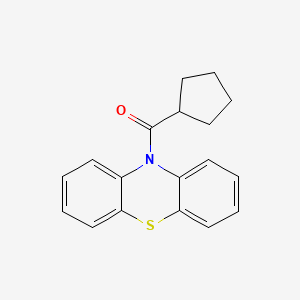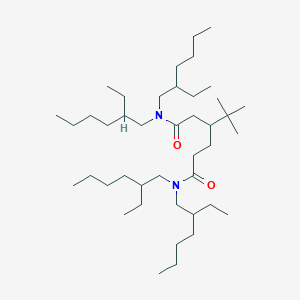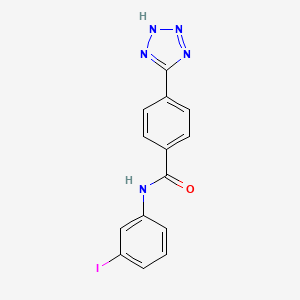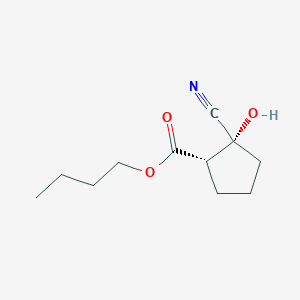
1-Chloro-1,2,2-trimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2,2-trimethylcyclobutane is an organic compound with the molecular formula C₇H₁₃Cl It is a derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom and three hydrogen atoms are replaced by methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethylcyclobutane can be synthesized through several methods. One common approach involves the chlorination of 1,2,2-trimethylcyclobutane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,2,2-trimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxy-1,2,2-trimethylcyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: 1-Hydroxy-1,2,2-trimethylcyclobutane.
Elimination: 1,2,2-Trimethylcyclobutene.
Oxidation: 1,2,2-Trimethylcyclobutanone or 1,2,2-trimethylcyclobutanecarboxylic acid.
Applications De Recherche Scientifique
1-Chloro-1,2,2-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-chloro-1,2,2-trimethylcyclobutane depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.
Comparaison Avec Des Composés Similaires
1-Chloro-1,2,2-trimethylcyclobutane can be compared with other chlorinated cyclobutanes and methyl-substituted cyclobutanes:
1-Chloro-1,2-dimethylcyclobutane: Similar in structure but with fewer methyl groups, leading to different reactivity and physical properties.
1-Chloro-1,3,3-trimethylcyclobutane: The position of the chlorine and methyl groups affects the compound’s chemical behavior and applications.
1-Bromo-1,2,2-trimethylcyclobutane: The presence of a bromine atom instead of chlorine can lead to different reactivity due to the larger atomic size and different electronegativity.
Propriétés
Numéro CAS |
820222-37-5 |
|---|---|
Formule moléculaire |
C7H13Cl |
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
1-chloro-1,2,2-trimethylcyclobutane |
InChI |
InChI=1S/C7H13Cl/c1-6(2)4-5-7(6,3)8/h4-5H2,1-3H3 |
Clé InChI |
JPIIHQBIXFYORB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)

